![molecular formula C6H5Cl2NO3S B6614979 6-chloro-5-methoxypyridine-2-sulfonyl chloride CAS No. 1261843-28-0](/img/structure/B6614979.png)
6-chloro-5-methoxypyridine-2-sulfonyl chloride
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Overview
Description
6-Chloro-5-methoxypyridine-2-sulfonyl chloride (6-CMP-2SC) is a widely used chemical compound in the field of synthetic chemistry. It is a colorless solid that is soluble in polar organic solvents and is used as a reagent for various chemical reactions. It is a versatile reagent that has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. In addition, 6-CMP-2SC is used in the synthesis of peptide linkers and in the preparation of peptides and proteins.
Mechanism of Action
The mechanism of action of 6-chloro-5-methoxypyridine-2-sulfonyl chloride is not completely understood. However, it is believed that the reaction involves the formation of an intermediate, which is then converted to the desired product. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid. The reaction can also be catalyzed by a base, such as sodium hydroxide or potassium hydroxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-chloro-5-methoxypyridine-2-sulfonyl chloride are not well understood. However, it is believed that the compound may have some effect on the metabolism of proteins and peptides. In addition, 6-chloro-5-methoxypyridine-2-sulfonyl chloride may have some effect on the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-chloro-5-methoxypyridine-2-sulfonyl chloride in laboratory experiments is that it is a versatile reagent that can be used in a variety of reactions. It is also relatively stable and can be stored for long periods of time. However, 6-chloro-5-methoxypyridine-2-sulfonyl chloride is a toxic compound and should be handled with care. In addition, the reaction conditions must be carefully controlled in order to obtain the desired product.
Future Directions
There are a number of potential future directions for the use of 6-chloro-5-methoxypyridine-2-sulfonyl chloride. It could be used in the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals. It could also be used in the synthesis of peptide linkers, which could be used to link two or more peptides together. In addition, 6-chloro-5-methoxypyridine-2-sulfonyl chloride could be used in the synthesis of peptides and proteins. Finally, further research could be conducted to better understand the biochemical and physiological effects of 6-chloro-5-methoxypyridine-2-sulfonyl chloride.
Synthesis Methods
6-chloro-5-methoxypyridine-2-sulfonyl chloride is synthesized by the reaction of pyridine-2-sulfonyl chloride (PSC) with 6-chloro-5-methoxybenzaldehyde in aqueous acetic acid. The reaction is carried out at room temperature and the product is obtained in high yield. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid. The reaction can also be carried out in a solvent, such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).
Scientific Research Applications
6-chloro-5-methoxypyridine-2-sulfonyl chloride has been used in a variety of scientific research applications. It has been used in the synthesis of peptide linkers, which are used to link two or more peptides together. It has also been used in the synthesis of peptides and proteins, as well as in the synthesis of organic compounds. In addition, 6-chloro-5-methoxypyridine-2-sulfonyl chloride has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
properties
IUPAC Name |
6-chloro-5-methoxypyridine-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO3S/c1-12-4-2-3-5(9-6(4)7)13(8,10)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEYNTWLRTXQDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-methoxypyridine-2-sulfonyl chloride |
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